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CIS-1-Benzyl-2-methyl-3-aminopyrrolidine

Cat. No.: B15214749
M. Wt: 190.28 g/mol
InChI Key: SFEGZLNDKUGHQJ-ZYHUDNBSSA-N
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Description

Historical Context and Evolution of Pyrrolidine (B122466) Chemistry Research

The study of pyrrolidine and its derivatives has a rich history, with early synthetic work dating back to the first half of the 20th century. acs.org Initially, research focused on the isolation and characterization of naturally occurring pyrrolidine-containing alkaloids like nicotine (B1678760) and hygrine. chemicalbook.com These early discoveries highlighted the biological relevance of the pyrrolidine core and spurred further investigation into its chemical properties and synthesis.

The evolution of pyrrolidine chemistry saw a significant shift with the recognition of amino acids like proline and hydroxyproline, which possess a pyrrolidine ring, as crucial components of proteins. This discovery opened new avenues in peptide chemistry and the study of protein structure. In the late 20th and early 21st centuries, the field experienced a renaissance with the emergence of asymmetric organocatalysis. unibo.it Proline and its derivatives were identified as highly effective and stereoselective catalysts for a variety of fundamental organic transformations, marking the beginning of a new era in synthetic chemistry and solidifying the pyrrolidine scaffold as a privileged structure in catalyst design. unibo.it Concurrently, advances in medicinal chemistry have continuously underscored the value of the pyrrolidine ring in pharmaceuticals, with numerous FDA-approved drugs incorporating this moiety. nih.gov

Importance of Chiral Aminopyrrolidine Cores in Chemical Synthesis and Molecular Design

The stereochemistry of the pyrrolidine ring is central to its importance in modern chemical synthesis. The potential for up to four stereogenic centers allows for the creation of a large number of distinct stereoisomers, each with potentially unique biological activities or catalytic properties. nih.gov This stereochemical richness is particularly significant in aminopyrrolidines, where the amino group introduces an additional site for functionalization and interaction.

Chiral aminopyrrolidine cores are indispensable tools in asymmetric synthesis for several key reasons:

As Organocatalysts: Chiral pyrrolidines, most notably derivatives of proline, are foundational to the field of aminocatalysis. They are used to induce chirality in a wide range of reactions, including aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder cycloadditions. unibo.itresearchgate.net The efficacy of these catalysts stems from their ability to form chiral enamines or iminium ions as transient intermediates, which then guide the stereochemical outcome of the reaction.

As Chiral Building Blocks: Enantiomerically pure aminopyrrolidines serve as versatile starting materials for the synthesis of complex molecular targets. Their rigid, well-defined three-dimensional structure makes them ideal for constructing molecules where precise spatial orientation of substituents is critical for function, such as in enzyme inhibitors or receptor ligands. nih.gov

As Chiral Ligands: The nitrogen atom of the aminopyrrolidine core can coordinate to metal centers, making these compounds valuable as chiral ligands in transition-metal catalysis. These ligands can effectively control the stereoselectivity of metal-catalyzed reactions, including hydrogenations, cross-couplings, and allylic substitutions.

The non-planar "envelope" and "twist" conformations of the pyrrolidine ring allow substituents to be projected into distinct regions of three-dimensional space, a property that is expertly exploited in molecular design to achieve specific binding interactions with biological macromolecules like proteins and nucleic acids. nih.govresearchgate.net

Overview of the Chemical Research Landscape for CIS-1-Benzyl-2-methyl-3-aminopyrrolidine and Related Structures

Direct academic research focusing exclusively on this compound is limited in publicly available literature. However, its significance is highlighted through the synthesis and evaluation of its derivatives, which serve as critical intermediates and structural components in the development of potent bioactive compounds.

A pivotal study in this area involved the design and synthesis of a series of benzamide (B126) derivatives as potential neuroleptic agents. nih.gov In this research, the this compound scaffold was incorporated into what became the most active compound tested: cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (referred to as compound 55 or YM-09151-2). This compound demonstrated exceptionally high potency in inhibiting apomorphine-induced stereotyped behavior in rats, a standard model for assessing neuroleptic activity.

The study underscored the importance of the specific stereochemistry and substitution pattern of the aminopyrrolidine core. The activity of compound 55 was found to be significantly higher than that of the widely used antipsychotics haloperidol (B65202) and metoclopramide, indicating that the this compound moiety is a highly effective scaffold for this class of compounds. nih.gov The research highlighted that cyclic diamine structures, such as the substituted 3-aminopyrrolidines, were generally more active than their linear counterparts. nih.gov

Table 1: Comparative Neuroleptic Activity

CompoundRelative Potency vs. HaloperidolRelative Potency vs. Metoclopramide
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide13 times more potent408 times more potent

Data sourced from a study on the synthesis and neuroleptic activity of benzamides. nih.gov

The broader research landscape includes studies on structurally related compounds, such as 1-benzyl-3-aminopyrrolidine, which has been prepared via multi-gram scale synthesis for use as a building block. researchgate.net The benzyl (B1604629) group is a common protecting group and a structural element in many biologically active pyrrolidines, often contributing to binding interactions through its aromatic ring. mdpi.com Research on various substituted 1-benzylpyrrolidines continues to explore their potential in medicinal chemistry and as intermediates for complex target synthesis. researchgate.net

Fundamental Academic Research Questions and Challenges Associated with Aminopyrrolidines

Despite significant progress, the chemistry of aminopyrrolidines continues to present fundamental academic questions and challenges that drive current research.

Stereoselective Synthesis: A primary challenge lies in the development of efficient and highly stereoselective synthetic routes to polysubstituted pyrrolidines. researchgate.net While methods like 1,3-dipolar cycloadditions and intramolecular cyclizations are common, achieving control over multiple vicinal stereocenters, especially quaternary centers, remains a difficult task. researchgate.netnih.gov New catalytic asymmetric methods are continuously sought to access novel and structurally diverse aminopyrrolidine derivatives.

Functionalization of the Pyrrolidine Core: While the nitrogen atom is a common point for modification, the selective functionalization of the carbon skeleton of the pyrrolidine ring, particularly at positions C-3 and C-4, can be challenging. Developing methodologies that allow for the precise and regioselective introduction of diverse functional groups is essential for creating libraries of compounds for biological screening and for structure-activity relationship (SAR) studies. nih.gov

Bridging Chemical Space: A significant challenge in academic drug discovery is expanding beyond known scaffolds to explore new areas of chemical space. nih.gov For aminopyrrolidines, this involves designing and synthesizing novel, three-dimensionally complex derivatives that differ from the well-trodden structures found in nature or existing drugs. This requires innovative synthetic strategies and a deeper understanding of how structural modifications impact physicochemical and biological properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B15214749 CIS-1-Benzyl-2-methyl-3-aminopyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1

InChI Key

SFEGZLNDKUGHQJ-ZYHUDNBSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)N

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 1 Benzyl 2 Methyl 3 Aminopyrrolidine and Stereoisomeric Analogues

Strategies for Stereoselective Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring with defined stereochemistry is a key challenge. Various strategies have been developed to achieve this, ranging from cycloaddition reactions to intramolecular cyclizations and rearrangement pathways.

Asymmetric [3+2] Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions, particularly those involving azomethine ylides, represent a powerful and convergent approach for the synthesis of enantioenriched pyrrolidines. nih.govthieme-connect.com This method allows for the simultaneous formation of multiple stereocenters with a high degree of control. acs.org The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. The stereochemical outcome can be directed by using chiral catalysts or by incorporating chiral auxiliaries into either the dipole or the dipolarophile. acs.orgnih.gov

For the synthesis of a 2-methyl-3-aminopyrrolidine framework, a suitable strategy would involve the reaction of an azomethine ylide derived from an imine of alanine (B10760859) ester with a nitroalkene, followed by reduction of the nitro group to an amine. The use of a chiral ligand, often in combination with a metal catalyst such as silver or copper, can induce high enantioselectivity. acs.orgacs.orgfigshare.com The diastereoselectivity of the cycloaddition is influenced by the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the alkene.

Table 1: Examples of Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Catalyst/LigandDipolarophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
AgOAc/(S)-TF-BiphamPhosMethyl acrylate>95:598%
Cu(CH3CN)4ClO4/FesulphosDimethyl maleate99:199%
Ag2CO3/Chiral PhosphineN-Phenylmaleimide>20:195%

This table presents representative data from analogous systems to illustrate the potential of the methodology.

Intramolecular Aminomercuration and Iodocyclization Pathways

Intramolecular cyclization reactions of unsaturated amines provide a robust method for the construction of the pyrrolidine ring. Aminomercuration and iodocyclization are two such pathways that proceed via electrophile-induced cyclization.

Intramolecular aminomercuration involves the reaction of an unsaturated amine with a mercury(II) salt, such as mercury(II) acetate (B1210297) or trifluoroacetate. acs.org The reaction proceeds through a mercurinium ion intermediate, which is then attacked intramolecularly by the amine nitrogen to form the pyrrolidine ring. The stereochemistry of the newly formed stereocenters is controlled by the geometry of the transition state, which is often a chair-like conformation. For the synthesis of a 2,3-disubstituted pyrrolidine, a homoallylic amine would be the required starting material. The subsequent demercuration step, typically achieved with sodium borohydride, introduces a hydrogen atom.

Iodocyclization, on the other hand, utilizes an iodine source, such as iodine or N-iodosuccinimide (NIS), to initiate the cyclization of an unsaturated amine. researchgate.netresearchgate.net This reaction proceeds through an iodonium (B1229267) ion intermediate. The stereochemical outcome is often highly dependent on the reaction conditions and the substitution pattern of the starting material. rsc.org For instance, the iodocyclization of homoallylamines can stereoselectively yield functionalized 3-iodopyrrolidines, which can be further elaborated. researchgate.netresearchgate.net With careful selection of reaction conditions, it is possible to achieve divergent synthesis of either cis- or trans-substituted 3-aminopyrrolidine (B1265635) derivatives. rsc.org

Ring Expansion and Rearrangement Approaches

Ring expansion and rearrangement reactions offer alternative pathways to substituted pyrrolidines, often starting from smaller ring systems like aziridines or azetidines. rsc.orgresearchgate.net These methods can provide access to pyrrolidine scaffolds that are challenging to synthesize via other routes.

One such approach involves the bromonium ion-induced aziridine (B145994) ring expansion cascade of cinnamylaziridines. rsc.org This reaction, promoted by N-bromosuccinimide (NBS), leads to the diastereoselective formation of functionalized pyrrolidines containing three stereocenters. rsc.org The proposed mechanism involves the formation of a bromonium ion, followed by intramolecular attack of the aziridine nitrogen and subsequent ring expansion. rsc.org Another strategy involves the stereospecific rearrangement of substituents during the cyclization of amino alcohols with vinyl sulfones, which proceeds through aziridinium (B1262131) ion intermediates. nih.govacs.org

Recent developments have also shown photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives, showcasing the potential of skeletal editing for novel synthetic routes. nih.govosaka-u.ac.jp

Reductive Amination and Cyclization Sequences

Tandem reductive amination and cyclization sequences provide a direct route to pyrrolidines from acyclic precursors. This strategy is particularly useful for the synthesis of N-substituted pyrrolidines. For instance, the reductive amination/cyclization of levulinic acid with a primary amine can selectively produce pyrrolidines. rsc.org

A biocatalytic approach using transaminases for the reductive amination of a ketone bearing a leaving group, followed by spontaneous cyclization, has emerged as a powerful method for the enantioselective synthesis of 2-substituted pyrrolidines. acs.org This strategy offers access to both enantiomers with high enantiomeric excess. acs.org While this has been demonstrated for 2-substituted pyrrolidines, the principle could potentially be extended to the synthesis of 2,3-disubstituted systems by using appropriately functionalized keto-substrates.

Enantioselective and Diastereoselective Control in Aminopyrrolidine Formation

Achieving high levels of both enantioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like cis-1-benzyl-2-methyl-3-aminopyrrolidine. Chiral auxiliaries have proven to be a reliable and effective tool for this purpose.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed.

In the context of aminopyrrolidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or to another part of the acyclic precursor to control the stereochemistry during the ring-forming step. For example, in the synthesis of pyrrolidines via nucleophilic addition to N-acyliminium ions, a chiral auxiliary on the nitrogen can effectively control the facial selectivity of the addition. scilit.com

Pseudoephedrine and pseudoephenamine are well-known chiral auxiliaries that have been successfully employed in the diastereoselective alkylation of amides to create stereogenic centers. nih.gov This methodology can be applied to generate the C-2 methyl group with a defined stereochemistry in an acyclic precursor, which can then be cyclized to form the pyrrolidine ring. The N-tert-butanesulfinyl group is another versatile chiral auxiliary, particularly in reactions involving imines, where it can direct the stereoselective addition of nucleophiles. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledTypical Diastereoselectivity
Evans OxazolidinonesAldol (B89426) reactions, Alkylations>99:1 dr
Pseudoephedrine/PseudoephenamineAlkylations>95:5 dr
(S)- or (R)-1-PhenylethylamineMichael additions, Alkylations>90:10 dr
CamphorsultamDiels-Alder reactions, Alkylations>98:2 dr

This table provides a general overview of the effectiveness of these auxiliaries in various asymmetric transformations.

Organocatalytic and Metal-Catalyzed Enantioselective Transformations

The enantioselective synthesis of highly substituted pyrrolidines can be effectively achieved through organocatalytic and metal-catalyzed reactions. These methods offer direct access to chiral pyrrolidine cores with high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the asymmetric construction of complex molecules. For the synthesis of polysubstituted pyrrolidines, organocatalytic cascade reactions have been developed. For instance, a cascade reaction for synthesizing highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position has been reported. rsc.org This approach utilizes N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone as reaction partners, catalyzed by Cinchonidine-derived bifunctional amino-squaramide catalysts to yield products with high enantio- and diastereoselectivities. rsc.org Another strategy involves the aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, which furnishes functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60–96% ee). nih.gov While not directly applied to this compound, these methodologies showcase the potential of organocatalysis to construct densely functionalized pyrrolidine rings with precise stereochemical control.

Metal-catalyzed transformations also provide efficient routes to stereochemically defined pyrrolidines. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a high-yielding route for the synthesis of disubstituted pyrrolidines. nih.gov This method can produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1). nih.gov The stereochemical outcome is influenced by the substitution pattern of the starting alkene. Furthermore, diastereoselective synthesis of densely substituted pyrrolidines can be achieved via a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃. acs.org This method allows for the creation of up to four stereogenic centers with high regio- and diastereoselectivities. acs.org

Catalyst TypeReactionKey FeaturesRepresentative Stereoselectivity
Organocatalyst Aza-Michael/Aldol Domino ReactionForms three contiguous stereocenters.>20:1 dr, up to 96% ee nih.gov
Metal Catalyst (Copper) Intramolecular AminooxygenationHigh yielding for disubstituted pyrrolidines.>20:1 dr for cis-isomers nih.gov
Metal Catalyst (Silver) [3 + 2] CycloadditionGenerates up to four stereogenic centers.High regio- and diastereoselectivity acs.org

Chemoenzymatic and Biocatalytic Approaches for Chiral Purity

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for obtaining enantiomerically pure chiral amines and their precursors.

Transaminases are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the stereoselective transfer of an amino group from a donor to a ketone substrate. nih.gov This technology has been successfully applied on an industrial scale for the synthesis of sitagliptin, demonstrating its robustness. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of a target amine can be produced with high enantiomeric excess. For the synthesis of chiral 2,5-disubstituted pyrrolidines, a one-pot cascade process involving a ω-transaminase and a monoamine oxidase has been developed, yielding products with excellent enantio- and diastereoselectivity (>94% ee; >98% de). scilit.com

Lipases are widely used for the kinetic resolution of racemic alcohols, which can be precursors to chiral amines. jocpr.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov For example, the kinetic resolution of a racemic alcohol using Amano Lipase PS-C II and isopropenyl acetate can yield the (R)-configured alcohol with an enantiomeric excess of 99.6%. nih.gov This enantiopure alcohol can then be converted to the desired chiral amine. Lipase-catalyzed kinetic resolutions have been successfully applied to the synthesis of intermediates for various pharmaceuticals. mdpi.com

Enzyme ClassApplicationSubstrate ExampleKey Advantage
Transaminase Asymmetric SynthesisProchiral ketoneDirect formation of chiral amine with high ee nih.gov
Lipase Kinetic ResolutionRacemic alcoholHigh enantioselectivity in separating enantiomers jocpr.comnih.gov

Diastereomeric Resolution Techniques

Classical resolution through the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on a large scale. This technique involves reacting a racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for racemic bases include chiral carboxylic acids such as (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. libretexts.org The choice of the resolving agent is crucial and often determined empirically. For example, the resolution of a racemic amine can be achieved using (+)-tartaric acid, which forms two different diastereomeric salts. mdpi.com One of these salts may be less soluble and crystallize out of the solution, allowing for its separation by filtration. mdpi.com After separation, the pure enantiomer of the amine can be liberated by treatment with a base. libretexts.org This method has been successfully applied to the resolution of various amines, including those with structures similar to 1-benzyl-2-methyl-3-aminopyrrolidine. gavinpublishers.comscispace.com

Resolving AgentTechniquePrinciple of Separation
(+)-Tartaric Acid Fractional CrystallizationDifferential solubility of diastereomeric salts libretexts.orgmdpi.com
(-)-Malic Acid Fractional CrystallizationDifferential solubility of diastereomeric salts libretexts.org
(-)-Mandelic Acid Fractional CrystallizationDifferential solubility of diastereomeric salts libretexts.org

Synthesis of cis- and trans-Stereoisomers of 1-Benzyl-2-methyl-3-aminopyrrolidine

The stereoselective synthesis of both cis and trans isomers of 1-benzyl-2-methyl-3-aminopyrrolidine is crucial for studying their structure-activity relationships in various applications. A notable synthesis of the cis isomer is reported in the context of preparing potent neuroleptic benzamides, such as YM-09151-2 (cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide). nih.gov

A general and convenient route to 1-benzyl-3-aminopyrrolidine has been described, which can be adapted for the synthesis of the 2-methyl substituted analogue. researchgate.net This synthesis starts from commercially available materials and involves a key Curtius rearrangement of an appropriate acylhydrazide. researchgate.net The stereochemistry of the final product can often be controlled by the choice of reaction conditions and reagents. For instance, in the synthesis of related piperidine (B6355638) systems, trans-isomers can be converted to their cis-counterparts upon treatment with hydrazine (B178648) monohydrate. researchgate.net

The diastereoselective synthesis of substituted pyrrolidines can also be achieved through cycloaddition reactions. For example, a three-component domino process involving formylpyrazoles, N-arylmaleimides, and glycine-derived esters can produce pyrazolylpyrrolidine derivatives with good diastereoselectivity. nih.gov The stereochemical outcome of such reactions is often dictated by minimizing steric interactions in the transition state. nih.gov

Protecting Group Strategies in Complex Aminopyrrolidine Synthesis

In the multi-step synthesis of complex molecules like substituted aminopyrrolidines, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The amino group, in particular, often requires protection due to its nucleophilicity and basicity.

Commonly used protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. masterorganicchemistry.com It can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic and basic conditions. total-synthesis.com Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and selective method. total-synthesis.commissouri.edu

The strategic use of orthogonal protecting groups, which can be removed under different conditions, is a powerful approach in complex synthesis. For example, a molecule containing both a Boc-protected and a Cbz-protected amine can have one group selectively removed in the presence of the other. masterorganicchemistry.comhighfine.com This allows for the sequential modification of different parts of the molecule.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA) masterorganicchemistry.comStable to non-acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C) total-synthesis.comStable to acid and base.

Mechanistic Investigations and Reaction Dynamics in Aminopyrrolidine Synthesis

Detailed Analysis of Reaction Pathways and Transition States in Pyrrolidine (B122466) Cyclizations

The formation of the pyrrolidine ring in cis-1-benzyl-2-methyl-3-aminopyrrolidine can be achieved through various synthetic strategies, with intramolecular cyclization being a prominent approach. One common pathway involves the cyclization of an acyclic precursor containing the necessary carbon and nitrogen framework. For instance, the intramolecular addition of a nitrogen-centered nucleophile to an appropriately positioned electrophilic carbon can lead to the formation of the five-membered ring.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of such cyclization reactions for related pyrrolidine systems. lookchem.comresearchgate.net These studies help in mapping the potential energy surface of the reaction, identifying key intermediates and transition states. For a reaction leading to a cis-substituted pyrrolidine, the stereochemistry is often determined in the cyclization step. The transition state geometry plays a pivotal role; a favored transition state that minimizes steric interactions and maximizes favorable orbital overlap will dictate the final stereochemical outcome.

In the context of forming a 2,3-cis relationship as in the target molecule, the cyclization would likely proceed through a transition state where the substituents are oriented in a pseudo-equatorial fashion to alleviate steric strain. The benzyl (B1604629) group on the nitrogen and the methyl group at the adjacent carbon would influence the conformational preferences of the acyclic precursor and, consequently, the geometry of the cyclization transition state.

A plausible reaction pathway could involve the intramolecular cyclization of an aminoalkene or a related substrate. The stereochemistry of the final product would be highly dependent on the geometry of the double bond and the facial selectivity of the intramolecular attack.

Table 1: Theoretical Energy Barriers for Key Steps in a Representative Pyrrolidine Cyclization (Note: Data is illustrative for a related system due to the absence of specific data for this compound)

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Ring ClosureTS1 (Cyclization)15.8
Proton TransferTS2 (Intramolecular)8.2
RearrangementTS3 (Conformational)5.1

Studies on the Role of Catalysts and Reagents in Stereocontrol

The stereoselective synthesis of substituted pyrrolidines is often achieved through the use of chiral catalysts or auxiliaries. mdpi.com These external agents can create a chiral environment around the reacting molecules, thereby favoring the formation of one stereoisomer over others. Organocatalysis and transition-metal catalysis are two powerful strategies in this regard.

For instance, proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including those that can lead to the formation of pyrrolidine rings. researchgate.net In a hypothetical catalyzed synthesis of this compound, a chiral catalyst could bind to the acyclic precursor in a way that directs the intramolecular cyclization to occur from a specific face, leading to the desired cis-diastereomer.

Transition metal catalysts, often featuring chiral ligands, can also exert excellent control over stereochemistry. For example, palladium-catalyzed intramolecular C-H amination reactions have been used to synthesize pyrrolidines. The chiral ligand coordinates to the metal center and influences the geometry of the key intermediates in the catalytic cycle, thereby directing the stereochemical outcome of the C-N bond formation.

The choice of reagents is equally critical. For example, in reactions involving the reduction of a cyclic precursor, the choice of reducing agent can significantly impact the diastereoselectivity. A bulky reducing agent may approach the substrate from the less sterically hindered face, leading to a specific stereoisomer.

Table 2: Influence of Different Catalytic Systems on Diastereoselectivity in a Model Pyrrolidine Synthesis (Note: Data is illustrative for a related system)

Catalyst/Ligand SystemDiastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
Proline85:1592
(S)-BINAP-Ru95:598
Chiral Phosphoric Acid90:1095

Examination of Intramolecular Rearrangements and Isomerization Processes

During the synthesis of substituted pyrrolidines, the possibility of intramolecular rearrangements and isomerization processes must be considered. These events can potentially lead to the formation of undesired stereoisomers or constitutional isomers. For example, an initially formed product might isomerize to a more thermodynamically stable isomer under the reaction conditions.

In the synthesis of this compound, a potential isomerization could occur at the carbon centers bearing the methyl and amino groups. If the reaction conditions allow for reversible ring-opening and ring-closing, or for the epimerization of one of the stereocenters, a mixture of diastereomers could be obtained. Understanding the mechanisms of these potential side reactions is crucial for optimizing the synthesis of the desired cis-isomer. For instance, base-catalyzed epimerization could be a concern if acidic protons are present alpha to a carbonyl group in a precursor molecule.

Elucidation of Regioselectivity and Diastereoselectivity in Nucleophilic Additions

Many synthetic routes to substituted pyrrolidines involve nucleophilic addition reactions. The regioselectivity and diastereoselectivity of these additions are paramount for establishing the desired substitution pattern and stereochemistry. For instance, the synthesis of the acyclic precursor to this compound might involve the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

The facial selectivity of the nucleophilic attack is often influenced by the steric and electronic properties of the substrate and the nucleophile. The presence of existing stereocenters in the substrate can direct the incoming nucleophile to a specific face of the molecule, a phenomenon known as substrate-controlled diastereoselectivity. Alternatively, the use of chiral reagents or catalysts can achieve catalyst-controlled diastereoselectivity.

For the synthesis of the target compound, a key step could be the diastereoselective addition of a nitrogen nucleophile to a chiral precursor, where the stereochemistry at one center directs the formation of the adjacent stereocenter to yield the cis relationship.

Kinetic and Thermodynamic Aspects Governing Aminopyrrolidine Formation

The final ratio of products in a chemical reaction can be governed by either kinetic or thermodynamic control. In the context of the synthesis of this compound, understanding whether the desired cis-isomer is the kinetic or thermodynamic product is essential for optimizing the reaction conditions.

If the cis-isomer is the product of the faster reaction (the kinetic product), the reaction should be run at lower temperatures and for shorter durations to prevent equilibration to the more stable thermodynamic product. Conversely, if the cis-isomer is the more stable product (the thermodynamic product), the reaction can be run at higher temperatures for longer times to allow for equilibration and maximize the yield of the desired product.

The relative stability of the cis and trans isomers of 1-benzyl-2-methyl-3-aminopyrrolidine will depend on the steric interactions between the substituents on the pyrrolidine ring. In many cases, a trans-arrangement of substituents is thermodynamically favored as it minimizes steric strain. However, specific intramolecular interactions, such as hydrogen bonding, could potentially stabilize the cis-isomer.

Kinetic studies, such as monitoring the reaction progress over time and determining reaction rates at different temperatures, can provide valuable insights into the reaction mechanism and the factors controlling product distribution.

Table 3: Hypothetical Thermodynamic Data for Cis vs. Trans Isomers (Note: This data is illustrative and not based on experimental values for the specific compound)

IsomerRelative Gibbs Free Energy (ΔG)
This compound0 kcal/mol (Reference)
trans-1-benzyl-2-methyl-3-aminopyrrolidine-1.2 kcal/mol

This hypothetical data suggests that the trans isomer would be the thermodynamically more stable product. Therefore, to obtain the cis isomer, the reaction would likely need to be under kinetic control.

Computational and Theoretical Chemistry Applied to Cis 1 Benzyl 2 Methyl 3 Aminopyrrolidine

Conformational Analysis and Dynamic Behavior of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering, a phenomenon often described as pseudorotation. This dynamic behavior is significantly influenced by the nature and stereochemistry of its substituents. The pyrrolidine ring typically adopts one of two predominant, low-energy conformations: the "endo" or "exo" pucker, which are often described as envelope or twist forms. acs.org The specific conformation favored by CIS-1-Benzyl-2-methyl-3-aminopyrrolidine is dictated by the steric and electronic interplay of its benzyl (B1604629), methyl, and amino substituents.

Computational conformational analysis, often employing molecular mechanics or quantum chemical methods, can map the potential energy surface of the molecule. This allows for the identification of the most stable conformers and the energy barriers between them. For this compound, the bulky N-benzyl group and the cis-oriented 2-methyl and 3-amino groups create significant steric constraints. These constraints limit the ring's flexibility and "lock" it into a preferred conformation. acs.orgnih.gov Studies on similarly substituted prolines have shown that bulky groups tend to occupy a pseudoequatorial position to minimize steric strain, which in turn dictates the ring's pucker. nih.gov The presence of an electron-withdrawing or donating group can also stereoelectronically influence the conformational equilibrium. nih.gov Techniques such as X-ray crystallography and 1H NMR spectral simulations are often used experimentally to validate these computational predictions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. beilstein-journals.org For this compound, these calculations can provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Calculations can be performed using various levels of theory and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. beilstein-journals.org The results of such calculations allow for the prediction of reactive sites. For instance, the nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack, a prediction that can be quantified by mapping the molecular electrostatic potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculation Results)
PropertyCalculated Value (Illustrative)Implication for Reactivity
HOMO Energy-6.2 eVIndicates the energy required to remove an electron; relates to ionization potential. The molecule can act as an electron donor.
LUMO Energy+1.5 eVIndicates the energy released when an electron is added; relates to electron affinity. The molecule can act as an electron acceptor.
HOMO-LUMO Gap7.7 eVA relatively large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment1.8 DIndicates a moderate overall polarity, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations of Compound Interactions (non-clinical focus)

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with its environment. nih.gov For this compound, MD simulations can be employed in a non-clinical context to explore its behavior in various solvents, its interaction with surfaces, or its aggregation properties.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a "box" of solvent molecules like water or ethanol). The forces between all atoms are calculated using a force field (e.g., CHARMm36), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. nih.gov This allows for the observation of conformational changes, solvent shell formation, and intermolecular interactions such as hydrogen bonding between the amino group and solvent molecules.

Such simulations can reveal how the compound orients itself at an interface or how it interacts with other small molecules, information that is crucial for applications in materials science or catalysis. The stability of the compound's conformation and its interactions within the simulated system can be quantified by analyzing metrics like the root-mean-square deviation (RMSD) and binding free energy over the course of the simulation, which typically runs for nanoseconds. nih.govresearchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation
ParameterTypical Value/SettingPurpose
Force FieldCHARMm36, AMBERDefines the potential energy function used to calculate interatomic forces.
Solvent ModelTIP3P (for water)Represents the solvent molecules in the simulation box.
Simulation Time50-100 nsThe duration over which the system's dynamics are simulated.
Time Step2 fsThe small time interval at which the equations of motion are integrated.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions.

In Silico Screening and Design Principles for Pyrrolidine-Based Scaffolds

The pyrrolidine ring is considered a "privileged scaffold" in chemistry due to its prevalence in biologically active compounds and its favorable physicochemical properties. rsc.orgresearchgate.net this compound can serve as a template or scaffold for the in silico design of new molecules with desired properties for non-clinical applications, such as organocatalysis or materials science.

In silico screening involves the use of computational methods to rapidly assess large virtual libraries of compounds. researchgate.net Starting with the core structure of this compound, a virtual library can be generated by systematically modifying its substituents (e.g., altering the groups on the benzyl ring or replacing the methyl group). These virtual compounds can then be filtered based on calculated properties, such as molecular weight, polarity, and conformational freedom. This process allows for the efficient identification of derivatives that possess a desired set of characteristics without the need for laborious synthesis and testing of every compound. nih.gov Design principles derived from these screening efforts can guide further synthetic work, focusing on scaffolds that are computationally predicted to have a higher probability of success.

Prediction of Stereochemical Outcomes Using Computational Models

The synthesis of substituted pyrrolidines often yields multiple stereoisomers. Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcome of such reactions. rsc.org By modeling the reaction mechanism, it is possible to determine the energy profiles for the pathways leading to different stereoisomers. acs.org

For the synthesis of this compound, computational models can be used to investigate the transition states of the key bond-forming steps. The relative energies of the transition states leading to the cis and trans isomers can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, and the corresponding stereoisomer will be the major product. beilstein-journals.org

Factors such as the choice of starting materials, catalysts, and solvents can be incorporated into the computational model to simulate their effect on stereoselectivity. acs.org This predictive capability is highly valuable, as it can guide the selection of experimental conditions to maximize the yield of the desired stereoisomer, thereby saving time and resources in the laboratory. emich.edu

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives in in Vitro Biological Systems

Impact of Substitution Patterns on Receptor Binding Affinity (in vitro)

The substitution pattern on the pyrrolidine (B122466) ring and its appended functionalities significantly dictates the binding affinity of these compounds to various receptors. A notable example is the high affinity of derivatives of cis-1-benzyl-2-methyl-3-aminopyrrolidine for dopamine (B1211576) D2 receptors.

Research has demonstrated that modifications to the benzamide (B126) moiety of these compounds can drastically alter their receptor binding profiles. For instance, the iodinated analog of a potent neuroleptic, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, named IYM (cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide), has been shown to possess a very high affinity for dopamine D2 receptors in vitro.

An in vitro competitive binding study using rat striatal synaptosomal membranes revealed that IYM has a higher affinity for D2 receptors than its parent compound and the well-known D2 antagonist, spiperone. A saturation binding study further determined the dissociation constant (Kd) of IYM to be 0.04 nM, indicating a very strong ligand-receptor interaction.

CompoundTarget ReceptorIn Vitro SystemKey Finding
cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM)Dopamine D2Rat striatal synaptosomal membranesHigher affinity than spiperone; Kd = 0.04 nM

This high affinity is attributed to the specific substitution pattern on the benzamide ring, which complements the binding pocket of the D2 receptor. The cis-relationship between the methyl group at the C2 position and the amino group at the C3 position of the pyrrolidine ring is also crucial for optimal receptor binding.

Stereochemical Influence on Enzymatic Inhibition Profiles (in vitro)

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives, including their ability to inhibit enzymes. The spatial arrangement of substituents can lead to significant differences in inhibitory potency and selectivity. While specific in vitro enzymatic inhibition data for this compound is not extensively detailed in the available literature, the principle of stereochemical influence is well-established for the broader class of pyrrolidine derivatives.

For instance, in the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), the stereochemistry of the pyrrolidine moiety is paramount for achieving high potency. The orientation of functional groups that interact with the active site of the enzyme is dictated by the stereocenters within the pyrrolidine ring.

In a study on 2-methylisoborneol (B1147454) synthase, the enzymatic conversion of stereoisomers of 2-methyllinalyl diphosphate (B83284) demonstrated that the (R)-enantiomer is the on-pathway intermediate, while the (S)-enantiomer yields a different product distribution, highlighting the enzyme's stereoselectivity. This underscores the general principle that the specific stereoconfiguration of a molecule is crucial for its interaction with an enzyme's active site.

Correlation of Structural Modifications with in vitro Cellular Activity (e.g., anti-parasitic, anti-cancer in cell lines)

Structural modifications of the pyrrolidine scaffold have been shown to correlate with a range of in vitro cellular activities, including anti-parasitic and anti-cancer effects.

Anti-cancer Activity:

Several studies have explored the in vitro anti-cancer potential of benzylpyrrolidine derivatives. A library of 1-benzylpyrrolidin-3-ol analogues was synthesized and evaluated for their ability to induce apoptosis in human cancer cell lines. Two lead compounds, 5j and 5p , demonstrated selective cytotoxicity towards the HL-60 human leukemia cell line, with milder effects on non-cancerous cells. These compounds were found to induce apoptosis in HL-60 cells at a concentration of approximately 10 µM. The proposed mechanism involves the activation of caspase-3, a key protease in the apoptotic pathway.

CompoundCell LineIn Vitro Activity
Compound 5jHL-60 (Human Leukemia)Induces apoptosis at ~10 µM
Compound 5pHL-60 (Human Leukemia)Induces apoptosis at ~10 µM

Further research on other pyrrolidine derivatives has also demonstrated their potential as anti-cancer agents. For example, certain 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown significant viability inhibitory effects against human A549 lung epithelial cells.

Anti-parasitic Activity:

The pyrrolidine scaffold has also been incorporated into compounds with anti-parasitic activity. A high-content screen for compounds that inhibit the growth of Leishmania donovani intracellular amastigotes identified a series of pyrazolopyrrolidinones as potent anti-leishmanial agents. These compounds were effective against the intracellular stage of the parasite, which is the clinically relevant form in the mammalian host, while showing minimal toxicity to the host cells.

Rational Design for Modulating Molecular Recognition (in vitro)

The principles of rational design are frequently applied to pyrrolidine derivatives to optimize their interaction with specific biological targets, thereby modulating molecular recognition in vitro. This approach often utilizes structural information from X-ray crystallography of ligand-target complexes to guide the design of new, more potent, and selective compounds.

A prime example of rational design involving the pyrrolidine scaffold is the development of progesterone (B1679170) receptor (PR) partial agonists. By using the X-ray crystal structure of a known amide-based PR partial agonist bound to the receptor's ligand-binding domain, a novel class of N-alkylpyrrolidines was designed. These rationally designed compounds demonstrated potent and highly selective partial agonism of the progesterone receptor in vitro.

The design process typically involves:

Identifying key interactions: Analyzing the binding mode of a known ligand to its target to understand the crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

Scaffold hopping or modification: Replacing or modifying the core structure of the ligand with a new scaffold, such as a pyrrolidine ring, that can maintain or improve these key interactions.

In silico modeling: Using computational tools to predict the binding affinity and mode of the newly designed compounds before their synthesis.

In vitro validation: Synthesizing the designed compounds and testing their activity in vitro to validate the design hypothesis.

This iterative process of design, synthesis, and testing allows for the systematic modulation of molecular recognition and the development of ligands with desired biological profiles.

In Vitro Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. This in silico method provides valuable insights into the ligand-target interactions at a molecular level, complementing in vitro experimental data.

For pyrrolidine derivatives, molecular docking has been employed to understand their binding modes with various targets, including dopamine receptors. In a study of dopamine receptor modulators, molecular docking calculations were performed for compounds interacting with D2, D3, and D4 dopamine receptors.

Nemonapride, a compound that contains a 1-benzyl-2-methyl-pyrrolidine moiety, was shown to interact with the D4 dopamine receptor through several hydrophobic interactions. The hydrophobic regions were identified in the 1-benzyl group, the 2-methyl group attached to the pyrrolidine, and the 2-chloro-5-methoxy-N-methylaniline portion of the molecule. The amino acids involved in these hydrophobic interactions included LEU111A, PHE91A, VAL87A, TYR390A, THR386A, PHE362A, VAL116A, VAL193A, and LEU187A.

Furthermore, the pyrrolidine ring of eticlopride, another dopamine receptor antagonist, was observed to interact with ASP110A through the formation of a salt bridge, which is likely due to the pyrrolidine ring being charged at physiological pH.

These molecular docking studies provide a detailed picture of the key interactions that govern the binding of these pyrrolidine derivatives to their receptor targets, which is crucial for understanding their structure-activity relationships and for the rational design of new, more effective ligands.

Applications of Pyrrolidine Scaffolds in Chemical Science Beyond Specific Material Properties

Role as Chiral Building Blocks in Natural Product Synthesis

The use of cis-1-benzyl-2-methyl-3-aminopyrrolidine as a chiral building block in the total synthesis of natural products is not extensively documented in publicly available scientific literature. While pyrrolidine (B122466) rings are common motifs in many natural products, the specific application of this substituted aminopyrrolidine in such synthetic pathways has not been a prominent subject of published research.

Utility as Ligands in Asymmetric Catalysis

While chiral amines and pyrrolidine-based structures are foundational in the design of ligands for asymmetric catalysis, the specific utility of this compound for this purpose is not detailed in current research literature. nih.govnih.gov The development of effective chiral ligands often relies on modular structures that can be fine-tuned, but the application of this particular compound as a ligand in metal-catalyzed asymmetric reactions has not been reported. nih.gov

Development of Conformationally Constrained Scaffolds for Chemical Biology Probes

There is no significant information in the available scientific literature describing the development of this compound as a conformationally constrained scaffold for the creation of chemical biology probes.

Design of Pyrrolidine-Based Peptide Mimics and Foldamers

The application of this compound in the design of peptide mimics and foldamers is not described in the scientific literature. nih.govmdpi.com Research on foldamers—artificial oligomers that adopt specific secondary structures—often involves building blocks like β-amino acids or N-substituted glycines, but the integration of this specific pyrrolidine derivative has not been a reported strategy. mdpi.com

Integration into Diverse Heterocyclic Systems for Novel Chemical Entities

A significant application of the this compound scaffold is its integration into more complex heterocyclic systems to generate novel chemical entities with potential therapeutic applications. nih.gov A key example is its use as a foundational intermediate in the synthesis of a series of potent benzamide (B126) derivatives designed as potential neuroleptic agents. nih.gov

In a notable study, this compound was used to construct cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. This integration was part of a broader investigation into cyclic alkane-1,2-diamines as scaffolds for neuroleptic drugs. The resulting benzamide, also known as YM-09151-2, was identified as the most active compound among all the linear and cyclic analogues tested. nih.gov

The research demonstrated that incorporating the cyclic pyrrolidine structure conferred significantly higher activity compared to corresponding linear benzamides. The final compound exhibited potent inhibitory effects on apomorphine-induced stereotyped behavior in rats, a common assay for neuroleptic activity. nih.gov

Table 1: Comparative Potency of YM-09151-2

CompoundPotency vs. Haloperidol (B65202)Potency vs. Metoclopramide
YM-09151-213 times more potent408 times more potent

This successful integration highlights the value of the this compound core in creating structurally diverse and biologically active molecules. The compound demonstrated a high ratio of antistereotypic activity to cataleptogenicity, suggesting its potential as a potent drug with a favorable side-effect profile for treating psychosis. nih.gov

Q & A

Q. What are the recommended synthetic routes for CIS-1-Benzyl-2-methyl-3-aminopyrrolidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves reductive amination or stereoselective alkylation to establish the pyrrolidine core. Key steps include controlling stereochemistry at the 3-amino position and introducing the benzyl and methyl substituents. Optimization strategies:

  • Use deuterated solvents (e.g., CDCl₃) to monitor reaction progress via NMR .
  • Employ chiral auxiliaries or catalysts to enhance enantiomeric purity, as seen in Kanto Reagents’ synthesis of (S)-1-Benzyl-3-methylaminopyrrolidine (>97% purity) .
  • Adjust temperature and pressure during hydrogenation to minimize byproducts.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally similar compounds like (3R,4R)-1-Benzyl-3,4-pyrrolidindiol .
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., Kanto Reagents’ (S)-enantiomer specifications) .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

  • LC-MS : Detect impurities at trace levels (<0.1%) and confirm molecular weight (MW: 190.28 g/mol) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values across studies?

Methodological Answer: Discrepancies often arise from differences in chiral resolution methods or calibration standards. To address this:

  • Cross-Validate Methods : Compare results from chiral HPLC, NMR (using chiral shift reagents), and circular dichroism (CD) spectroscopy .
  • Standardize Protocols : Adopt the International Council for Harmonisation (ICH) guidelines for method validation (e.g., linearity, precision) .
  • Reference Certified Standards : Use commercially available enantiopure compounds like (S)-1-Benzyl-3-methylaminopyrrolidine (>97% purity) as benchmarks .

Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?

Methodological Answer:

  • Salt Formation : React the free base with HCl or trifluoroacetic acid to form water-soluble salts.
  • Co-Solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 3-amino position to increase hydrophilicity .

Q. How can researchers design stability-indicating assays to detect degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours .
  • LC-UV/MS Analysis : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile:water + 0.1% formic acid) to separate degradation products .
  • Structural Elucidation : Compare MS/MS fragmentation patterns with synthetic degradation standards.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Variations in catalytic systems or steric hindrance from the benzyl group may explain contradictions.

  • Control Experiments : Test reactivity under inert atmospheres (Ar/N₂) using Pd(OAc)₂/XPhos catalysts .
  • DFT Calculations : Model the transition state to predict regioselectivity and steric effects .
  • Benchmark Against Analogues : Compare with structurally similar compounds like 1-Benzyl-2-methylpyrrolidine to isolate contributing factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.